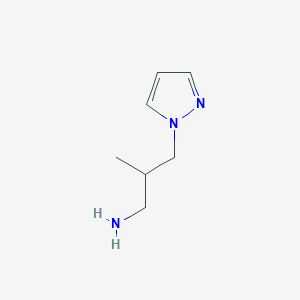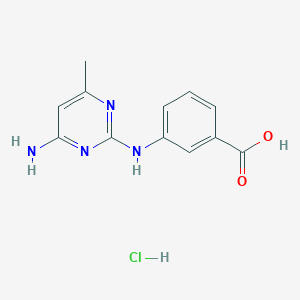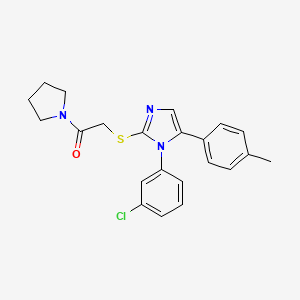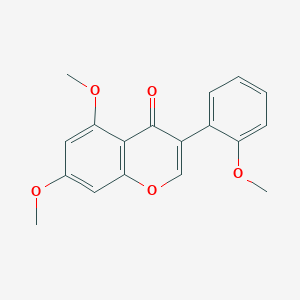
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-phenyl-N-(3-pyridylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-phenyl-N-(3-pyridylmethyl)propanamide, also known as DFB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DFB is a small molecule that has been synthesized through a number of different methods, and its properties and effects have been studied in detail. In
科学的研究の応用
Luminescent Properties and Applications
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-phenyl-N-(3-pyridylmethyl)propanamide derivatives have been explored for their luminescent properties. For instance, benzothiazole derivatives have been prepared and their luminescence properties investigated, showing potential for white light emission applications. These derivatives, by doping into a polymer matrix, achieved saturated white-light emission, providing a simple fabrication process of white-light emitting devices (Lu et al., 2017).
Imaging and Marker Development
Radioiodinated nitroimidazole analogues of benzothiazole have been synthesized and evaluated as tumor hypoxia markers. These compounds accumulated in hypoxic cells, demonstrating potential as tracers for imaging applications in nuclear medicine (Li et al., 2005).
Therapeutic Investigations
Benzothiazole derivatives have been investigated for their therapeutic potential in various domains:
- Anti-Inflammatory and Wound Healing : 4-Thiazolidinone derivatives, incorporating a benzothiazole moiety, showed appreciable anti-inflammatory and potential wound healing effects. One derivative, in particular, inhibited MMP-9 at the nanomolar level, highlighting its therapeutic potential (Incerti et al., 2018).
- Antimicrobial Activity : New derivatives of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide have demonstrated marked antimicrobial action, along with psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screening, showcasing a range of biological activities (Zablotskaya et al., 2013).
特性
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3OS/c23-17-11-18(24)21-19(12-17)29-22(26-21)27(14-16-7-4-10-25-13-16)20(28)9-8-15-5-2-1-3-6-15/h1-7,10-13H,8-9,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVLGZFUESFAON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=C(C=C4S3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,6,7-trimethyl-3-(2-methylallyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596562.png)





![2-(4-chlorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2596572.png)


![(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(4-chlorophenyl)methoxy]amine](/img/structure/B2596578.png)


